molecular formula C17H21IN4O3S B10898401 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10898401
M. Wt: 488.3 g/mol
InChI Key: WWPMLGJPXYDONT-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an iodine atom and a carboxamide group, along with a phenyl ring attached to an azepane sulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Sulfonylation: The phenyl ring is sulfonylated using azepane sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated phenyl pyrazole with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiourea

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Azides, thiols

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with target proteins, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21IN4O3S

Molecular Weight

488.3 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H21IN4O3S/c1-21-12-15(18)16(20-21)17(23)19-13-6-8-14(9-7-13)26(24,25)22-10-4-2-3-5-11-22/h6-9,12H,2-5,10-11H2,1H3,(H,19,23)

InChI Key

WWPMLGJPXYDONT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)I

Origin of Product

United States

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